Guanfu base A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H31NO6 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
[(1S,3S,5R,9R,10R,11R,14S,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22-,23-,24-/m0/s1 |
Clave InChI |
OGNUSOJAYIHLNS-FODRTREWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Guanfu Base A: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from Aconitum coreanum. It has garnered significant scientific interest for its pronounced pharmacological effects. This technical guide provides an in-depth overview of the known biological activities and therapeutic potential of this compound, with a primary focus on its well-documented anti-arrhythmic and emerging anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes the underlying signaling pathways and experimental workflows. While its anti-cancer and neuroprotective potentials are of interest due to the activities of related compounds, direct evidence for this compound in these areas remains limited, highlighting avenues for future research.
Core Biological Activities
This compound's primary therapeutic potential lies in its potent anti-arrhythmic effects, with a growing body of evidence supporting its anti-inflammatory actions.
Anti-Arrhythmic Activity
This compound functions as a Class I anti-arrhythmic agent by modulating cardiac ion channels. Its primary mechanism involves the selective inhibition of the late sodium current (INa,L) over the peak transient current (INa,T). This selectivity is crucial for its therapeutic effect in managing arrhythmias where the late sodium current is pathologically enhanced. Additionally, GFA exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, another critical target in the regulation of cardiac rhythm.
Anti-Inflammatory Activity
Recent studies have revealed that this compound possesses significant anti-inflammatory properties. It has been shown to ameliorate collagen-induced arthritis in rat models by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism for this activity involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Other Potential Activities (Areas for Future Research)
While direct evidence is currently lacking for this compound, related alkaloids from the Aconitum genus have shown potential anti-proliferative and pro-apoptotic effects in various cancer cell lines. Similarly, some natural alkaloids are known to possess neuroprotective properties. However, dedicated studies are required to determine if this compound exhibits clinically relevant anti-cancer or neuroprotective activities.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activities of this compound.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | Inhibition observed |
Table 2: Inhibitory Activity of this compound on Cytochrome P450 2D6 (CYP2D6)
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of key inflammatory signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental protocols used to assess the biological activity of this compound.
Caption: Workflow for ion channel activity screening.
Guanfu Base A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
| Identifier | Value | Reference |
| Chemical Name | Guanfu base A | [1] |
| CAS Number | 1394-48-5 | [1][2] |
| Molecular Formula | C24H31NO6 | [1] |
| Molecular Weight | 429.51 g/mol | [1] |
Pharmacological Profile
This compound is a diterpenoid alkaloid first isolated from the tuber of Aconitum coreanum. It has demonstrated significant antiarrhythmic properties and is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. This guide provides an in-depth overview of its pharmacological and toxicological properties, supported by experimental data and protocols.
Quantitative Pharmacological Data
The following tables summarize the key inhibitory and pharmacokinetic parameters of this compound and its metabolite.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species/System | Assay Type | Parameter | Value | Reference |
| CYP2D6 | Human Liver Microsomes | Enzyme Inhibition | Ki (noncompetitive) | 1.20 µM | [3] |
| CYP2D6 | Recombinant Human | Enzyme Inhibition | Ki | 0.37 µM | [3] |
| CYP2D | Monkey Microsomes | Enzyme Inhibition | Ki (competitive) | 0.38 µM | [3] |
| CYP2D | Dog Microsomes | Enzyme Inhibition | Ki (competitive) | 2.4 µM | [3] |
| hERG Channel | HEK293 Cells | Electrophysiology | IC50 | 1.64 mM | [4] |
| Late Sodium Current (INa.L) | Guinea Pig Ventricular Myocytes | Electrophysiology | IC50 | 1.57 ± 0.14 µM | [5] |
| Transient Sodium Current (INa.T) | Guinea Pig Ventricular Myocytes | Electrophysiology | IC50 | 21.17 ± 4.51 µM | [5] |
Table 2: Pharmacokinetic Parameters of Guanfu base I (Metabolite of this compound) in Rats
| Parameter | Route | Value | Unit | Reference |
| Terminal Elimination Half-life (t1/2) | Intravenous | 2.49 | h | [6][7] |
| Total Plasma Clearance | Intravenous | 1.46 | L/h/kg | [6][7] |
| Time to Maximum Concentration (Tmax) | Oral | 0.5 | h | [6][7] |
| Absolute Bioavailability | Oral | 71.31 | % | [6][7] |
Mechanism of Action
This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa.L) in cardiomyocytes.[5] This selective action, with a significantly lower IC50 for INa.L compared to the transient sodium current (INa.T), suggests a novel mechanism for its clinical application in cardiovascular disorders.[5] Additionally, it inhibits the hERG potassium channel, which is a critical component in the repolarization of the cardiac action potential.[4]
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay
Principle: This fluorometric assay measures the inhibition of recombinant human CYP2D6 enzyme activity. A non-fluorescent substrate is metabolized by CYP2D6 into a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity, and a decrease in this rate indicates inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a CYP2D6 assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Use microsomes from insect or yeast cells expressing human CYP2D6 and cytochrome P450 reductase.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.
-
Prepare a solution of a fluorogenic CYP2D6 substrate.
-
Prepare an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Assay Procedure:
-
In an opaque 96-well plate, add the CYP2D6 assay buffer, recombinant human CYP2D6 microsomes, and varying concentrations of this compound or controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.
-
-
Data Acquisition:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[1]
-
Whole-Cell Patch Clamp Assay for hERG Current Inhibition
Principle: This electrophysiological technique measures the ionic currents across the cell membrane of single cells expressing the hERG potassium channel. It allows for the direct assessment of the inhibitory effect of a compound on channel function.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells under appropriate conditions.
-
-
Electrophysiological Recording:
-
Approach a single cell with a patch pipette to form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocols and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Record the resulting current.
-
Apply various concentrations of this compound to the cell and repeat the voltage protocol to measure the inhibition of the hERG current.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of this compound.
-
Calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[1]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for CYP2D6 inhibition screening.
Caption: Workflow for ion channel activity screening.
Caption: Molecular targets of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 4. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of guanfu base I, an active metabolite of this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Guanfu Base I, an Active Metabolite of this compound, in Rats [jstage.jst.go.jp]
Guanfu Base: A Technical Review of its Pharmacological Profile and Associated Experimental Protocols
Disclaimer: Scientific literature extensively covers Guanfu Base A (GFA), a C20-diterpenoid alkaloid isolated from Aconitum coreanum.[1][2] Information on "Guanfu base" or "Guanfu base G" is comparatively scarce.[3] This document primarily summarizes the available data for this compound as a representative analogue, providing insights into the potential pharmacological properties of related compounds.
Introduction
This compound (GFA) is recognized for its significant antiarrhythmic properties, classifying it as a Class I antiarrhythmic drug.[1] Its primary mechanism of action involves the selective inhibition of the late sodium current (INa,L), a critical component in the repolarization phase of the cardiac action potential.[1][4] Beyond its antiarrhythmic effects, GFA has also been studied for its anti-inflammatory and analgesic activities.[2] This technical guide provides a comprehensive overview of the key pharmacological data, experimental methodologies, and relevant signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on cardiac ion channels and Cytochrome P450 enzymes.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14 | [4] |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51 | [4] |
| hERG Potassium Current (IhERG) | HEK293 cells | Whole-cell patch clamp | 273 ± 34 | [4] |
| Kv1.5 Current (IKv1.5) | Not specified | Whole-cell patch clamp | >200 (20.6% inhibition at 200 µM) | [4] |
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan (B48470) | Noncompetitive | 1.20 ± 0.33 | [1][5] |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | [1][5] |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | [1][5] |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Whole-Cell Patch Clamp for Ion Channel Activity
This protocol is utilized to measure the inhibitory effect of this compound on cardiac ion currents such as the late sodium current (INa,L) and hERG potassium current.[1][4]
-
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through specific ion channels.[1]
-
Cell Preparation: A cell line stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel (e.g., HEK293 cells) is typically used.[1]
-
Recording:
-
A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
For Late Sodium Current (INa,L) : A depolarizing pulse to -20 mV for 500 ms (B15284909) is applied to inactivate the transient sodium current and elicit the late sodium current. The current is recorded during the last 100 ms of this pulse.[1]
-
For hERG Potassium Current (IhERG) : The cell is held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the hERG channels, followed by repolarization to -50 mV for 2 seconds to record the characteristic tail current.[1]
-
-
Compound Application: After establishing a stable baseline recording, the recording chamber is perfused with an external solution containing various concentrations of this compound.[1]
-
Data Analysis: The peak current amplitude is measured before and after the application of the test compound. The concentration-response data is then fitted to the Hill equation to determine the IC50 value.[1][3]
General Cell Viability Assay (MTT Assay)
This protocol serves as a preliminary screen to assess the general cytotoxicity of this compound.[1]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
-
Procedure:
-
Cell Seeding: Cells (e.g., HEK293, H9c2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The culture medium is replaced with medium containing serial dilutions of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for formazan crystal formation.[1]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
CYP2D6 Inhibition Assay
This protocol is designed to determine the inhibitory potential and kinetics of this compound on the CYP2D6 enzyme.[1][3]
-
Principle: This assay often utilizes a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to CYP2D6 activity, and an inhibitor will decrease this rate.[1] Alternatively, metabolite formation can be quantified using LC-MS/MS.[3]
-
Procedure:
-
System Preparation: The assay can be performed using human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.[3]
-
Incubation: A known CYP2D6 substrate (e.g., dextromethorphan or a fluorescent probe) is incubated with the enzyme source in the presence of various concentrations of this compound.[1][3]
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.[1][3]
-
Data Acquisition (Fluorescent Method): The fluorescence is measured kinetically using a fluorescence microplate reader.[1]
-
Reaction Termination and Quantification (LC-MS/MS Method): The reaction is stopped with a quenching solvent, and the formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry.[3]
-
-
Data Analysis: The rate of the reaction (or metabolite formation) is determined for each concentration of GFA. The percentage of inhibition relative to the vehicle control is calculated, and the data is fitted to a suitable model to determine the IC50 or Ki value.[1][3]
Visualizations
The following diagrams illustrate the molecular targets and experimental workflows associated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
A Technical Guide to the Safety Profile and Toxicological Data of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available safety-related pharmacological data for Guanfu Base A (GFA). Comprehensive preclinical toxicology studies, such as acute toxicity (LD50), repeated dose toxicity, and a full battery of genotoxicity assays, are not extensively reported in the public domain. This guide, therefore, details the known mechanisms relevant to safety and outlines the standard experimental protocols required for a complete toxicological assessment.
Introduction
This compound (GFA), also known as Acehytisine, is a C19-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum. It has been investigated primarily for its antiarrhythmic properties and has undergone clinical evaluation in China for the treatment of ventricular arrhythmias.[1][2] As with all Aconitum-derived alkaloids, a thorough understanding of its toxicological profile is critical. This guide provides an overview of the known safety-related pharmacology of GFA, focusing on its effects on cardiac ion channels and metabolic enzymes, and describes the necessary toxicological studies for a complete safety evaluation.
Known Safety-Related Pharmacology
The primary safety considerations for this compound stem from its therapeutic mechanism of action as a cardiac ion channel modulator and its significant interaction with a key drug-metabolizing enzyme.
GFA's antiarrhythmic effect is achieved by modulating several cardiac ion channels. While this is its intended therapeutic action, off-target effects or exaggerated pharmacological responses are a primary source of potential cardiotoxicity. The key interactions are with sodium and potassium channels.[3]
Data Summary: In Vitro Inhibition of Cardiac Ion Channels by this compound
| Channel | Parameter | Value (µmol/L) | Cell/System Used | Reference |
|---|---|---|---|---|
| Late Sodium Current (INa,L) | IC50 | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [3] |
| Transient Sodium Current (INa,T) | IC50 | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [3] |
| hERG (IKr) Potassium Current | IC50 | 273 ± 34 | HEK293 Cells | [3] |
| Kv1.5 (IKur) Potassium Current | % Inhibition | 20.6% at 200 µM | Not Specified |[3] |
GFA demonstrates a selective inhibition of the late sodium current over the transient sodium current.[3] However, its inhibition of the hERG potassium channel, albeit at a much higher concentration, is a critical safety parameter, as hERG blockade is associated with a risk of drug-induced QT prolongation and Torsades de Pointes.
Signaling Pathway: Known Cardiac Ion Channel Targets of this compound
Caption: Mechanism of this compound on key cardiac ion channels.
GFA is a potent and specific inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs. This creates a significant risk for drug-drug interactions when GFA is co-administered with CYP2D6 substrates.[1][4]
Data Summary: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | Parameter | Value (µM) | System | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Human CYP2D6 | Ki | 1.20 ± 0.33 | Human Liver Microsomes | Noncompetitive | [1] |
| Human CYP2D6 | Ki | 0.37 ± 0.16 | Recombinant (rCYP2D6) | Noncompetitive | [1] |
| Monkey CYP2D | Ki | 0.38 ± 0.12 | Monkey Liver Microsomes | Competitive | [1] |
| Dog CYP2D | Ki | 2.4 ± 1.3 | Dog Liver Microsomes | Competitive | [1] |
| Human CYPs | Inhibition | No significant inhibition | Recombinant CYPs | - |[1][4] |
Human CYPs with no significant inhibition include 1A2, 2A6, 2C8, 2C19, 3A4, and 3A5.[1][4]
Logical Relationship: Potential for Drug-Drug Interactions via CYP2D6 Inhibition
Caption: this compound inhibits CYP2D6, potentially increasing toxicity of co-administered drugs.
Required Toxicological Evaluation
A comprehensive non-clinical safety package for a compound like GFA would require, at a minimum, studies on acute and repeated-dose toxicity, and a standard battery of genotoxicity tests. The following sections describe the standard protocols for these essential, yet currently unpublished, studies.
This study aims to determine the median lethal dose (LD50) and identify potential target organs of acute toxicity.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
-
Test System: Typically female rodents (e.g., Sprague-Dawley rats), as they are often slightly more sensitive.
-
Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with ad libitum access to food and water.
-
Dosing: A single animal is dosed with GFA at a starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.
-
Observation:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test continues until stopping criteria are met, allowing for the calculation of the LD50 with a confidence interval. Animals are observed for 14 days for signs of toxicity and mortality.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
These studies evaluate the effects of GFA following prolonged exposure, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Oral Toxicity Study (OECD Guideline 407)
-
Test System: Rodents (e.g., Wistar rats), with 5 animals per sex per group.
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
(Optional) Satellite groups for recovery assessment.
-
-
Administration: GFA is administered daily via oral gavage for 28 consecutive days.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the 28-day period, animals are euthanized.
-
Hematology & Clinical Chemistry: Blood samples are collected for analysis of a full panel of hematological and biochemical parameters.
-
Pathology: A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination.
-
-
Endpoint: The NOAEL is determined as the highest dose level at which no treatment-related adverse findings are observed.
A standard battery of tests is required to assess the potential for GFA to cause genetic damage.
3.3.1 Bacterial Reverse Mutation Test (Ames Test)
This in vitro test assesses the potential of GFA to induce gene mutations (point mutations and frameshifts).
Experimental Protocol: Ames Test (OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Procedure (Plate Incorporation Method):
-
A mixture of the bacterial tester strain, GFA at various concentrations, and (if required) the S9 mix is prepared.
-
This mixture is combined with molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that can grow without the required amino acid) compared to the solvent control.
Workflow: Bacterial Reverse Mutation (Ames) Test
Caption: Standard experimental workflow for the Ames test.
3.3.2 In Vitro Chromosomal Aberration Test
This assay detects the potential of GFA to induce structural chromosomal damage in mammalian cells.
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD Guideline 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Metabolic Activation: The test is conducted with and without a rat liver S9 fraction.
-
Procedure:
-
Cell cultures are exposed to GFA at several concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.
-
A spindle inhibitor (e.g., Colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, fixed, and stained.
-
-
Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, rearrangements). A significant, concentration-dependent increase in the percentage of cells with aberrations indicates a positive result.
3.3.3 In Vivo Micronucleus Test
This test assesses chromosomal damage in a whole animal model by detecting micronuclei in developing red blood cells.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
-
Test System: Mice or rats.
-
Administration: Animals are treated with GFA, typically via two administrations 24 hours apart, by a clinically relevant route (e.g., oral or intravenous). A vehicle control and a known positive control are included.
-
Sampling: Bone marrow is collected from the femur 24 hours after the final dose.
-
Analysis:
-
The bone marrow is flushed, and smears are prepared on microscope slides.
-
Slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.
-
-
Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.
Conclusion
The available data on this compound indicate a clear pharmacological profile with potent effects on cardiac ion channels and a specific, strong inhibition of the CYP2D6 enzyme. These characteristics are central to its safety profile, highlighting risks of proarrhythmia and significant drug-drug interactions. However, a comprehensive toxicological assessment based on standard preclinical studies (acute and repeated dose toxicity, genotoxicity) is not publicly available. The experimental frameworks detailed in this guide represent the minimum necessary studies required to establish a complete safety profile for GFA, essential for further drug development and regulatory evaluation. Researchers and developers should prioritize conducting these studies to fully characterize the risk associated with this promising antiarrhythmic agent.
References
- 1. [논문]Safety, heart specificity, and therapeutic effect evaluation of this compound-loaded solid nanolipids in treating arrhythmia [scienceon.kisti.re.kr]
- 2. mdpi.com [mdpi.com]
- 3. Acute and Subchronic Oral Toxicity Evaluation of Herbal Formulation: Piper crocatum Ruiz and Pav., Typhonium flagelliforme (Lodd.) Blume, and Phyllanthus niruri L. in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micronucleus test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from Aconitum coreanum. It has well-documented antiarrhythmic properties and has been investigated for its therapeutic potential in cardiovascular diseases. Recent studies have also suggested its role as an anti-inflammatory agent. This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the efficacy of this compound in its primary and potential therapeutic areas. While the antiarrhythmic and metabolic effects of GFA are well-characterized, its anti-inflammatory and anti-cancer properties are less explored, and the provided protocols in these areas are generalized methods that can be adapted for GFA evaluation.
Key Biological Activities of this compound
-
Antiarrhythmic Activity: GFA primarily acts as a Class I antiarrhythmic agent by selectively inhibiting the late sodium current (INa,L) in cardiomyocytes. It also exhibits inhibitory effects on the hERG potassium channel.
-
CYP450 Inhibition: GFA is a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of numerous clinically used drugs.
-
Anti-inflammatory Activity: GFA has been shown to ameliorate collagen-induced arthritis by reducing the production of pro-inflammatory cytokines through the suppression of NF-κB and MAPK signaling pathways.
-
Potential Anti-Cancer Activity: While direct evidence for GFA is limited, related alkaloids from the Aconitum genus have demonstrated anti-proliferative and pro-apoptotic effects, suggesting a potential area for investigation for GFA.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Target Ion Channel | Cell Type | Assay Method | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 273 |
Table 2: Inhibitory Activity of this compound on Cytochrome P450 2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 |
| Recombinant Human CYP2D6 | (+)-Bufuralol | Noncompetitive | 0.37 |
Note: Currently, there is no publicly available quantitative data (e.g., IC50 values) for the anti-inflammatory or anti-cancer effects of this compound.
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is a preliminary screen to assess the general cytotoxicity of this compound on a selected cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HEK293, H9c2, or relevant cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of GFA. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for the MTT cell viability assay.
Antiarrhythmic Activity: Whole-Cell Patch Clamp Assay
This protocol measures the inhibitory effect of this compound on the late sodium current (INa,L) and hERG potassium current.
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the cell membrane of a single cell. Specific voltage protocols are applied to isolate and measure the current flowing through the ion channels of interest.
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel (e.g., HEK293 cells).
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, detach cells and resuspend them in the external recording solution.
-
-
Solutions:
-
External Solution (for INa,L): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Internal Solution (for INa,L): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH).
-
Note: Solutions for hERG current recording will differ.
-
-
Electrophysiological Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the appropriate voltage clamp protocol to elicit the desired ion channel currents.
-
-
Compound Application:
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the ion channel currents before and after the application of GFA.
-
Measure the peak current amplitude.
-
Calculate the percentage of inhibition for each concentration of GFA.
-
Determine the IC50 value from the concentration-response curve.
-
Workflow for the whole-cell patch clamp assay.
Anti-inflammatory Activity: Cytokine Release Assay (Generalized Protocol)
This protocol describes a general method to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce and release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of each cytokine in the collected supernatants.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of GFA compared to the LPS-stimulated control.
-
If a dose-dependent effect is observed, an IC50 value can be determined.
-
GFA's anti-inflammatory mechanism of action.
Potential Anti-Cancer Activity: Apoptosis Assay (Generalized Protocol)
This generalized protocol using Annexin V/Propidium Iodide (PI) staining can be adapted to investigate if this compound induces apoptosis in cancer cell lines.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed a cancer cell line of interest in a 6-well plate.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Evaluate the dose-dependent effect of GFA on apoptosis induction.
-
Hypothetical apoptotic pathway for Guanfu alkaloids.
Disclaimer
The information provided in these application notes and protocols is intended for research use only by qualified professionals. The generalized protocols for anti-inflammatory and anti-cancer assays are provided as a guide and should be optimized for specific experimental conditions and cell lines. There is currently a lack of specific published protocols and quantitative data for the anti-inflammatory and anti-cancer effects of this compound. Researchers should perform their own validation experiments.
Application Notes and Protocols for Studying the Ion Channel Effects of Guanfu Base A Using Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. It has garnered significant interest for its potential therapeutic applications, particularly as an antiarrhythmic agent.[1][2][3] The primary mechanism of action for GFA's antiarrhythmic effects is believed to be its modulation of various ion channels.[1][2] The patch clamp technique is the gold standard for investigating the effects of compounds like GFA on ion channel function, providing high-resolution recording of ionic currents across the cell membrane.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on key cardiac and neuronal ion channels using the whole-cell patch clamp technique.
Quantitative Data Summary
The inhibitory effects of this compound on various ion channels have been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for easy comparison.
| Ion Channel | Current | IC50 | Species/Cell Line | Reference |
| hERG (Kv11.1) | IKr | 1.64 mM | Human (HEK293 cells) | [1][7] |
| Voltage-gated Na+ Channel | Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig (ventricular myocytes) | [1][2][3] |
| Voltage-gated Na+ Channel | Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig (ventricular myocytes) | [1][2][3] |
| Kv1.5 | IKur | >200 µM (20.6% inhibition) | Guinea Pig (ventricular myocytes) | [1][3] |
Experimental Protocols
The whole-cell patch clamp technique is the primary method for elucidating the effects of this compound on ion channels.[1][3] This section provides detailed protocols for investigating the effects of GFA on hERG potassium channels and voltage-gated sodium channels.
Cell Preparation
a) HEK293 Cells for hERG Channel Recording:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transient Transfection: For studying hERG channels, transiently transfect HEK293 cells with a plasmid encoding the hERG channel cDNA using a suitable transfection reagent. Co-transfect with a marker gene (e.g., green fluorescent protein, GFP) to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.[7]
b) Guinea Pig Ventricular Myocytes for Sodium Channel Recording:
-
Isolation: Isolate single ventricular myocytes from the hearts of adult guinea pigs using enzymatic digestion with collagenase and protease.
-
Storage: Store the isolated myocytes in a Kraftbrühe (KB) solution at 4°C and use for recording within 8 hours of isolation.
Solutions and Reagents
a) For hERG (IKr) Recording in HEK293 Cells:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
b) For Late (INa,L) and Transient (INa,T) Sodium Current Recording in Guinea Pig Ventricular Myocytes:
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., 4-aminopyridine) and calcium channel blockers (e.g., nifedipine) can be added to the external solution.
-
This compound Stock Solution: Prepared as described above.
Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.[8]
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[1]
-
Whole-Cell Configuration: After achieving a giga-seal, apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the entire cell.[1][5]
-
Data Acquisition: Use a patch clamp amplifier and data acquisition software to record the ion channel currents. Compensate for pipette and whole-cell capacitance.
Voltage Clamp Protocols
a) hERG (IKr) Current Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit the characteristic large hERG tail current.
-
Apply this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude before and after the application of this compound.
b) Transient (INa,T) and Late (INa,L) Sodium Current Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 200 ms (B15284909).
-
The peak inward current at the beginning of the pulse represents the transient sodium current (INa,T).
-
The sustained inward current measured at the end of the 200 ms pulse represents the late sodium current (INa,L).
-
Apply this protocol at a regular interval (e.g., every 10 seconds) to monitor both current components.
Data Analysis
-
Measure the peak current amplitude for INa,T and the sustained current amplitude for INa,L. For hERG, measure the peak tail current amplitude.
-
To determine the IC50 value, record currents in the absence (control) and presence of increasing concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration using the formula: (% Inhibition = [1 - (I_drug / I_control)] * 100).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.[1]
Visualizations
Experimental Workflow
Caption: Workflow for Patch Clamp Analysis of this compound.
Signaling Pathway
The available data suggests that this compound directly interacts with and inhibits ion channels. There is no evidence for a complex upstream signaling cascade.
Caption: Direct Modulation of Ion Channels by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Guanfu Base A as an Anti-Arrhythmic Agent in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, for use as an anti-arrhythmic agent in preclinical research models. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the electrophysiological properties and therapeutic potential of GFA and other novel anti-arrhythmic compounds.
This compound has been identified as a multi-ion channel blocker with a primary mechanism of selectively inhibiting the late sodium current (INa,L), which contributes to its anti-arrhythmic effects.[1][2] It has been approved in China for the treatment of supraventricular tachycardia and has shown efficacy against various types of arrhythmias in experimental settings.[3]
Mechanism of Action
This compound exerts its anti-arrhythmic effects primarily by modulating cardiac ion channels. Its principal mechanism is the selective inhibition of the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T).[1][2] This selectivity is crucial, as an enhanced late sodium current is a known contributor to arrhythmogenesis. By blocking INa,L, GFA helps to stabilize the cardiac action potential.
Additionally, GFA affects other key ion channels involved in cardiac repolarization, including:
-
hERG Potassium Channels: GFA inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[1]
-
L-type Calcium Channels: It blocks L-type calcium channels in a concentration-dependent manner, reducing Ca2+ influx.[3]
-
Delayed Rectifier Potassium Current (Ik): GFA has demonstrated inhibitory effects on the delayed rectifier current in ventricular myocytes.[4]
This multi-channel blocking activity contributes to its broad-spectrum anti-arrhythmic potential.
Quantitative Data: Inhibitory Concentrations and Efficacy
The following tables summarize the quantitative data for this compound's effects on various ion channels and its efficacy in preclinical arrhythmia models.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Ion Channel | Cell Type | IC50 Value (µmol/L) | Reference |
|---|---|---|---|
| Late Sodium Current (INa,L) | Guinea Pig Ventricular Myocytes | 1.57 ± 0.14 | [1] |
| Transient Sodium Current (INa,T) | Guinea Pig Ventricular Myocytes | 21.17 ± 4.51 | [1] |
| hERG Current (IhERG) | Guinea Pig Ventricular Myocytes | 273 ± 34 |[1] |
Table 2: Effective Doses of this compound in Animal Models of Arrhythmia
| Arrhythmia Model | Animal Model | GFA Dosage | Effect | Reference |
|---|---|---|---|---|
| K+-free and high Ca2+ induced VT and VF | Rat (Langendorff heart) | 20-30 mg/L | Reduced rate of VT and VF | [5] |
| Beiwutine-induced arrhythmia | Conscious Rats | 2.5-10 mg/kg (IV) | Increased the amount of beiwutine needed to produce arrhythmia | [5] |
| Ouabain-induced VT | Conscious Dogs | 9-10 mg/kg (IV) | Reverted VT to sinus rhythm in 1-2 minutes | [5] |
| ACh-induced atrial fibrillation | Anesthetized Dogs | 10-20 mg/kg (IV) | Protected against atrial fibrillation |[5] |
Experimental Protocols
The following protocols are generalized methodologies for inducing arrhythmia and subsequently evaluating the anti-arrhythmic effects of this compound. Researchers should adapt these protocols to their specific experimental setup and institutional guidelines.
Protocol 1: In Vivo Ouabain-Induced Arrhythmia Model in Dogs
This protocol describes the induction of ventricular tachycardia (VT) using ouabain (B1677812) in conscious dogs to test the therapeutic efficacy of GFA.
Materials:
-
This compound hydrochloride
-
Ouabain
-
Saline solution (0.9% NaCl)
-
Conscious dogs (species to be justified and approved by an ethics committee)
-
ECG monitoring system
-
Intravenous (IV) catheters
Procedure:
-
Animal Preparation: Acclimatize conscious dogs to the experimental environment to minimize stress. Place an IV catheter in a suitable vein (e.g., cephalic vein) for drug administration.
-
Baseline ECG: Record a stable baseline ECG for at least 30 minutes before any drug administration.
-
Arrhythmia Induction: Administer ouabain intravenously to induce ventricular tachycardia. The specific dose and infusion rate of ouabain should be predetermined in pilot studies to reliably induce sustained VT.
-
GFA Administration: Once sustained VT is established and confirmed by ECG, administer this compound intravenously at a dose of 9-10 mg/kg.[5]
-
Monitoring and Data Collection: Continuously monitor the ECG throughout the experiment. Record the time to conversion from VT to normal sinus rhythm. Monitor for any adverse effects.
-
Post-Procedure Care: Ensure appropriate post-procedural monitoring and care for the animals as per ethical guidelines.
Protocol 2: In Vitro Whole-Cell Patch Clamp Assay
This protocol is for assessing the inhibitory effect of GFA on specific ion channels (e.g., INa,L or IhERG) in isolated cardiomyocytes or transfected cell lines (e.g., HEK293).[1][6]
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig) or HEK293 cells expressing the channel of interest
-
Whole-cell patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) and external solutions specific to the ion channel being studied
-
This compound stock solution (in a suitable solvent like DMSO)
Procedure:
-
Cell Preparation: Prepare a suspension of isolated cardiomyocytes or cultured cells.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Baseline Current Recording:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a specific voltage protocol to elicit the current of interest (e.g., a depolarizing pulse to +20 mV for 2 seconds followed by repolarization to -50 mV to record the hERG tail current).[6]
-
Record stable baseline currents for several minutes.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound. Allow sufficient time for the drug effect to reach a steady state.
-
Data Acquisition: Record the ionic currents in the presence of GFA.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Natural Products' Therapeutic Effects on Atrial Fibrillation by Regulating Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Guanfu base A solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Guanfu base A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum.[1] It is recognized for its antiarrhythmic properties.[1][2] Key chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C24H31NO6 |
| Molecular Weight | 429.51 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1394-48-5 |
Q2: What are the known solubility characteristics of this compound?
This compound is poorly soluble in aqueous solutions.[3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[4] For experimental use, it is typically first dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the final aqueous experimental medium.[3]
Q3: Are there established methods to dissolve this compound for in vivo and in vitro experiments?
Yes, co-solvent systems are commonly used to achieve clear solutions of this compound for experimental purposes.[3][5] The table below summarizes some effective solvent formulations. It is important to add the solvents sequentially and ensure the compound is fully dissolved at each step.[3]
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.82 mM) | Yields a clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.82 mM) | Yields a clear solution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.82 mM) | Suitable for certain in vivo models.[5] |
| 100% DMSO | 100 mg/mL (232.82 mM) | Requires sonication; use freshly opened DMSO.[5] |
Q4: How does this compound exert its antiarrhythmic effects?
This compound's primary antiarrhythmic mechanism involves the modulation of cardiac ion channels.[6][7] It selectively inhibits the late sodium current (INa,L) and also blocks the human ether-a-go-go-related gene (hERG) potassium channel.[6][7] This action alters the cardiac action potential, which is key in controlling heart rhythm.[8]
References
- 1. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Guan-fu base A | 1394-48-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Guanfu base A purity and identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers working with Guanfu base A. It includes troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experimental procedures for validating the purity and identity of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm the identity of my this compound sample?
The identity of this compound should be confirmed using a combination of chromatographic and spectroscopic techniques. The primary methods are Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Identity Confirmation
| Technique | Methodology | Expected Outcome |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS): - Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). - Instrumentation: Infuse the sample directly or via Liquid Chromatography (LC) into a mass spectrometer equipped with an ESI source. - Analysis: Acquire the mass spectrum in positive ion mode. | The protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₂₄H₃₁NO₆, MW: 429.51). High-resolution mass spectrometry (HRMS) should provide a mass accuracy of < 5 ppm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR: - Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.[1][2][3] - Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). - Analysis: Compare the obtained chemical shifts, coupling constants, and signal integrations with a reference spectrum or published data for this compound. | The ¹H and ¹³C NMR spectra should exhibit the characteristic signals corresponding to the unique chemical structure of this compound, a diterpenoid alkaloid. The pattern of signals in both the aromatic and aliphatic regions should be consistent with the expected structure. |
FAQ 2: What is the recommended method for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. A stability-indicating method should be used to ensure that all potential impurities and degradation products are separated from the main peak.
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) is typically used. A starting point could be a gradient of 20-80% acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a wavelength where this compound has significant absorbance (e.g., 210 nm or determined by UV scan). |
| Injection Volume | 10-20 µL |
| Sample Preparation | Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). |
Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area % method).
| Purity Calculation | |
| Formula | Purity (%) = (Area of this compound peak / Total area of all peaks) x 100 |
| Acceptance Criteria | For research purposes, a purity of ≥98% is generally considered acceptable. |
Troubleshooting Guides
Troubleshooting HPLC Analysis
Issue 1: Peak Tailing in the this compound Chromatogram
Peak tailing is a common issue, particularly with basic compounds like alkaloids, and can affect the accuracy of purity assessment.[4][5][6][7]
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Residual Silanols | - Use an end-capped C18 column: These columns have fewer free silanol (B1196071) groups. - Lower the mobile phase pH: Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups and reduce interactions. - Add a competing base: A small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to block the active sites. |
| Column Overload | Reduce the concentration of the sample or the injection volume.[6] |
| Column Contamination or Void | - Flush the column: Use a strong solvent wash to remove contaminants. - Use a guard column: This protects the analytical column from strongly retained impurities. - Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged.[5] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition to avoid peak distortion. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily: Evaporation of organic solvent can alter the composition. - Ensure proper mixing and degassing: Use an online degasser or sonicate the mobile phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Issues or Leaks | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
Troubleshooting NMR Analysis
Issue 1: Poorly Resolved or Broad NMR Signals
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of Sample | Ensure the sample is fully dissolved in the deuterated solvent. Gentle warming or vortexing may aid dissolution. Prepare the sample in a separate vial before transferring to the NMR tube.[2] |
| Presence of Particulate Matter | Filter the sample solution through a small plug of cotton or a syringe filter into the NMR tube to remove any suspended solids.[1][8] |
| Sample Concentration is too High | An overly concentrated sample can lead to broadened signals. A typical concentration for a small molecule like this compound is 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[2] |
| Poor Shimming | The magnetic field homogeneity needs to be optimized (shimming) for each sample to obtain sharp signals. |
| Paramagnetic Impurities | The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is clean. |
Visualizations
Experimental Workflow: Purity and Identity Validation
Caption: Workflow for this compound purity and identity validation.
Signaling Pathway: this compound Mechanism of Action
This compound is known to be an antiarrhythmic agent that selectively inhibits the late sodium current (INa,L) in cardiac myocytes.[9] This inhibition helps to prevent the sodium and subsequent calcium overload in the cell, which is a key factor in the development of certain cardiac arrhythmias.
Caption: this compound inhibits the late Na⁺ current to prevent arrhythmia.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Guanfu Base A and Verapamil in Sinoatrial Node Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Guanfu base A (GFA) and verapamil (B1683045) on the sinoatrial node (SAN), the heart's natural pacemaker. The information presented is based on available experimental data to assist in research and drug development endeavors.
Executive Summary
This compound, an alkaloid isolated from Aconitum coreanum, and verapamil, a well-established L-type calcium channel blocker, both exhibit negative chronotropic effects, leading to a reduction in heart rate through the inhibition of the sinoatrial node. However, their underlying mechanisms of action and selectivity profiles appear to differ significantly. Verapamil directly blocks L-type calcium channels, a key component of the SAN action potential. In contrast, evidence suggests that this compound's primary mechanism involves the selective inhibition of the late sodium current (INa,L), with a more pronounced effect on heart rate over myocardial contractility compared to verapamil.
Quantitative Comparison of Inhibitory Effects
| Parameter | This compound (GFA) | Verapamil | Reference |
| Effect on SAN Firing Rate | Dose-dependently decreases spontaneous electrical discharge rate. A concentration of 214.5 µg/mL reduced the rate from a control of 208 ± 13 bpm to 115 ± 8 bpm in isolated guinea pig SAN. | Dose-dependently decreases the rate of spontaneous impulse initiation in isolated SAN preparations. | [1] |
| IC30 Ratio (Negative Inotropic vs. Negative Chronotropic Effects) | 9.38 | 1.73 | [1] |
| Primary Mechanism of Action | Selective inhibition of the late sodium current (INa,L). Not mediated by calcium channel or β-adrenoceptor blockade. | Blockade of L-type calcium channels (slow inward current). | [1][2][3][4] |
Note: The higher IC30 ratio for GFA suggests a greater selectivity for heart rate reduction over reducing the force of contraction compared to verapamil[1].
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and verapamil in inhibiting the sinoatrial node are depicted in the following signaling pathway diagrams.
References
- 1. [Effects of guan-fu base A on spontaneous rate of isolated sinoatrial node of guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of L-type Ca2+ current to electrical activity in sinoatrial nodal myocytes of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Guanfu Base A and Guanfu Base G
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known biological activities of Guanfu base A (GFA) and Guanfu base G (GFG), two diterpenoid alkaloids isolated from Aconitum coreanum. While extensive research has elucidated the pharmacological profile of GFA, a significant knowledge gap exists for GFG, positioning GFA as a critical analogue for inferring potential therapeutic applications and guiding future research.
Executive Summary
This compound has demonstrated a range of biological activities, most notably antiarrhythmic, anti-inflammatory, and analgesic effects. Its mechanisms of action have been investigated, revealing interactions with key signaling pathways and ion channels. In stark contrast, the biological activities of Guanfu base G remain largely unexplored, with a significant lack of published data. This guide presents a comprehensive overview of the existing data for GFA, including quantitative comparisons and detailed experimental protocols, to serve as a benchmark for the potential evaluation of GFG.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound. No comparable data is currently available for Guanfu base G in the public domain.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Model | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rat Model | GFA treatment (1, 2, and 4 mg/kg, i.g.) significantly ameliorated clinical symptoms of arthritis, including paw swelling and arthritic index, in a dose-dependent manner. | [1] |
| Pro-inflammatory Cytokine Levels | CIA Rats | GFA treatment markedly reduced the levels of TNF-α, IL-1β, and IL-6 in the serum and joint tissues. | [1] |
Table 2: Analgesic Activity of this compound
| Assay | Model | Dosage | Key Findings | Reference |
| Hot-Plate Test | Mouse Model | 10.3, 14.7, 20, 30 mg/kg | Dose-dependent increase in pain threshold. | [2] |
| Acetic Acid-Induced Writhing Test | Mouse Model | 3.75, 7.5, 15, 30 mg/kg | Significant inhibition of writhing response. | [2] |
| Carrageenan-Induced Inflammatory Pain | Rat Model | 15, 30 mg/kg | Attenuation of inflammatory pain. | [2] |
Table 3: Cytochrome P450 Inhibition by this compound
| Enzyme | Species | Inhibition Type | Ki Value (μM) | Reference |
| CYP2D6 | Human Liver Microsomes | Noncompetitive | 1.20 ± 0.33 | [3] |
| CYP2D6 | Recombinant Human | Noncompetitive | 0.37 ± 0.16 | [3] |
| CYP2D | Monkey | Competitive | 0.38 ± 0.12 | [3] |
| CYP2D | Dog | Competitive | 2.4 ± 1.3 | [3] |
Table 4: Biological Activity of Guanfu Base G
| Activity | Assay | Model | Key Findings | Reference |
| Anti-inflammatory | - | - | Data not available | - |
| Analgesic | - | - | Data not available | - |
| Other | - | - | Data not available | - |
Key Biological Activities and Signaling Pathways of this compound
This compound exhibits a multifaceted pharmacological profile, with its primary activities centered around antiarrhythmic, anti-inflammatory, and analgesic effects.
Antiarrhythmic Activity
GFA's antiarrhythmic properties are attributed to its selective inhibition of the late sodium current (INa,L) over the peak transient current (INa,T).[4] This selective action is a key mechanism for its efficacy in certain types of arrhythmias.[4] Additionally, GFA has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, another important target for antiarrhythmic drugs.[4]
Anti-inflammatory and Analgesic Activities
GFA has been reported to possess both anti-inflammatory and analgesic properties.[1] Studies in a rat model of collagen-induced arthritis have shown that GFA can significantly reduce inflammation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] The underlying mechanism for these effects involves the suppression of the NF-κB and MAPK signaling pathways.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the biological activities of Guanfu alkaloids are provided below. These protocols are applicable for the evaluation of both GFA and future studies on GFG.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (this compound or G) are administered orally or intraperitoneally at various doses 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Analgesic Activity: Hot Plate Test in Mice
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The basal reaction time of each mouse (licking of paws or jumping) is recorded by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Mice are then treated with the test compound (this compound or G), vehicle, or a standard analgesic (e.g., morphine).
-
The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The percentage increase in pain threshold is calculated.
Cytochrome P450 (CYP2D6) Inhibition Assay
-
System: Human liver microsomes or recombinant human CYP2D6.
-
Substrate: A fluorescent probe substrate for CYP2D6 (e.g., AMMC).
-
Procedure:
-
The test compound (this compound or G) is pre-incubated with the microsomes or recombinant enzyme.
-
The reaction is initiated by adding the substrate and an NADPH-generating system.
-
The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is determined, and the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are calculated.
Future Directions for Guanfu Base G Research
The comprehensive data available for this compound provides a clear roadmap for the investigation of Guanfu base G. Future research should focus on:
-
Initial Screening: Performing broad-spectrum screening of GFG for various biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.
-
Mechanism of Action Studies: If any significant activity is observed, subsequent studies should aim to elucidate the underlying molecular mechanisms, including its effects on key signaling pathways such as NF-κB and MAPK.
-
Direct Comparison with GFA: Conducting head-to-head comparative studies of GFA and GFG to understand the structure-activity relationships and identify any potential advantages of one compound over the other.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of GFG to assess its drug-like properties.
By leveraging the knowledge gained from GFA, researchers can efficiently design and execute studies to unlock the potential therapeutic value of Guanfu base G.
References
- 1. benchchem.com [benchchem.com]
- 2. Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 4. benchchem.com [benchchem.com]
Guanfu Base A: A Comparative Efficacy Analysis Against Other Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Guanfu base A (GFA), a novel antiarrhythmic agent, with established antiarrhythmic drugs across different classes. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Overview of this compound and Comparator Drugs
This compound is a diterpenoid alkaloid extracted from the traditional Chinese medicine Aconitum coreanum. Its primary mechanism of action is the selective inhibition of the late sodium current (INa,L), positioning it as a unique antiarrhythmic agent. For the purpose of this comparison, GFA will be evaluated against representatives from the Vaughan Williams classification of antiarrhythmic drugs:
-
Class Ic: Propafenone (B51707): A sodium channel blocker with potent effects on the fast inward sodium current.
-
Class III: Amiodarone & Sotalol (B1662669): Primarily potassium channel blockers that prolong the cardiac action potential. Amiodarone also exhibits properties of other classes. Sotalol also has beta-blocking activity.
-
Class IV: Verapamil (B1683045): A calcium channel blocker that primarily affects the atrioventricular (AV) node.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs from in vitro and clinical studies.
In Vitro Efficacy: Inhibition of Cardiac Ion Channels
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Drug | Ion Channel | IC50 (µM) | Test System |
| This compound | Late Sodium Current (INa,L) | 1.57 [1] | Guinea Pig Ventricular Myocytes |
| Transient Sodium Current (INa,T) | 21.17[1] | Guinea Pig Ventricular Myocytes | |
| hERG (IKr) | 273[1] | HEK293 Cells | |
| Kv1.5 (IKur) | >200 (20.6% inhibition at 200 µM) | Not Specified | |
| Propafenone | Kir2.1 (IK1) | EC50 = 0.012 | CHO Cells |
| Amiodarone | hERG (IKr) | 0.8 | HEK293 Cells |
| Late Sodium Current (INa,L) | 3.0 | HEK293 Cells | |
| Sodium Channel ([3H]BTXB binding) | 3.6 | Rat Cardiac Tissue | |
| Sotalol | hERG (IKr) | 343 (automated patch-clamp) | HEK293 Cells |
| hERG (IKr) | 78 (manual patch-clamp) | HEK293 Cells | |
| Native IKr | 52 | Rabbit Ventricular Myocytes | |
| Verapamil | hERG (IKr) | 0.143 | Not Specified |
| hERG (IKr) | 0.214 (automated patch-clamp) | HEK293 Cells | |
| Native IKr | 0.268 | Rabbit Ventricular Myocytes | |
| L-type Ca2+ Channel | 0.25 - 15.5 | Various | |
| fKv1.4ΔN | 260.71 | Xenopus oocytes |
Preclinical Efficacy: Animal Models of Arrhythmia
| Drug | Animal Model | Arrhythmia Type | Key Findings |
| This compound | Rat Langendorff Heart | K+-free and high Ca2+ induced | Reduced ventricular tachycardia (VT) and ventricular fibrillation (VF) rate at 20-30 mg/L.[2] |
| Conscious Rats | Beioutine-induced | Increased the amount of beiwutine needed to produce arrhythmias at 2.5-10 mg/kg IV.[2] | |
| Conscious Dogs | Ouabain-induced VT | Reverted VT to sinus rhythm in 1-2 min at 9-10 mg/kg IV.[2] | |
| Anesthetized Dogs | Acetylcholine-induced Atrial Fibrillation | Effective in protecting against atrial fibrillation at 10-20 mg/kg IV.[2] |
Clinical Efficacy: Human Studies
A meta-analysis of 14 randomized controlled trials (1,294 patients) compared the efficacy of intravenous this compound with propafenone.[3][4][5][6][7]
| Indication | Drug | Efficacy Outcome | Result |
| Premature Ventricular Beats (PVBs) | This compound | Reduction of >50% in 6 hours | Significantly better effect than propafenone (RR = 1.35, 95% CI: 1.07, 1.70, P = 0.01) [3][4][5][6][7] |
| Propafenone | |||
| Supraventricular Tachycardia (SVT) | This compound | Reversion to sinus rhythm within 40 min | Similar effect to propafenone (RR = 1.07, 95% CI: 0.98, 1.12, P = 0.21) [3][4][5][6][7] |
| Propafenone |
Another double-blind, randomized controlled trial involving 201 patients with ventricular arrhythmias found that intravenous GFA has a comparable effect to intravenous propafenone in controlling premature ventricular contractions.[8] GFA showed a tendency to be more effective than propafenone in reducing the number of ventricular ectopies (P = 0.0609) and was better tolerated.[8]
Experimental Protocols
Whole-Cell Patch Clamp for Ion Channel Inhibition
Objective: To determine the inhibitory effect of a compound on specific cardiac ion currents.
Methodology:
-
Cell Preparation: Use isolated primary cardiomyocytes (e.g., from guinea pigs) or a stable cell line (e.g., HEK293) expressing the specific human ion channel of interest.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular ionic environment.
-
A high-resistance "giga-ohm" seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
-
Voltage Clamp Protocol:
-
The cell membrane potential is clamped at a specific holding potential.
-
A series of voltage steps are applied to elicit the opening and closing of the target ion channels. The specific voltage protocol varies depending on the ion channel being studied.
-
For INa,L: Hold the cell at -120 mV and apply a depolarizing pulse to -20 mV.
-
For hERG (IKr): Hold the cell at -80 mV, depolarize to +20 mV to activate channels, and then repolarize to -50 mV to record the tail current.
-
-
-
Compound Application: After establishing a stable baseline recording, the cell is perfused with solutions containing increasing concentrations of the test compound.
-
Data Analysis: The recorded currents in the presence of the compound are compared to the baseline currents to determine the percentage of inhibition. A dose-response curve is then generated to calculate the IC50 value.
Clinical Trial Protocol: GFA vs. Propafenone for Ventricular Arrhythmias
Objective: To compare the efficacy and safety of intravenous this compound and propafenone in patients with ventricular arrhythmias.
Methodology:
-
Study Design: A double-blind, randomized, active-controlled, multicenter clinical trial.
-
Patient Population: Patients with frequent premature ventricular contractions (≥150 per hour) and/or non-sustained ventricular tachycardia, without severe structural heart disease.[8]
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either intravenous GFA or propafenone.[8]
-
Intervention:
-
An initial intravenous bolus of the assigned study drug is administered.
-
This is followed by a continuous maintenance infusion for 6 hours.[8]
-
-
Efficacy Assessment:
-
24-hour continuous electrocardiographic (Holter) monitoring is performed to evaluate the reduction in premature ventricular contractions and other arrhythmic events.[8]
-
-
Safety Assessment: Vital signs, electrocardiograms, and adverse events are monitored and recorded before, during, and after drug administration.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action for this compound and the comparator antiarrhythmic drugs.
Caption: Signaling pathway of this compound's antiarrhythmic effect.
Caption: Mechanism of action for Propafenone (Class Ic).
Caption: Mechanism of action for Amiodarone and Sotalol (Class III).
Caption: Mechanism of action for Verapamil (Class IV).
Conclusion
This compound demonstrates a promising and distinct antiarrhythmic profile, primarily through its selective inhibition of the late sodium current. Preclinical and clinical data suggest its efficacy in treating both ventricular and supraventricular arrhythmias.
-
Superiority in certain indications: Clinical evidence indicates that GFA may be more effective than propafenone for the treatment of premature ventricular beats.
-
Favorable safety profile: GFA appears to be better tolerated than propafenone in clinical settings.
-
Unique Mechanism: Its selectivity for the late sodium current over the transient sodium current differentiates it from traditional Class I antiarrhythmics and may contribute to a lower risk of certain proarrhythmic effects.
Further large-scale, head-to-head comparative studies with other classes of antiarrhythmic drugs are warranted to fully elucidate the clinical potential and positioning of this compound in the management of cardiac arrhythmias. The data presented in this guide provides a solid foundation for such future research and development endeavors.
References
- 1. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of verapamil inhibition of action potential firing in rat intracardiac ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 6. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of Guanfu Base A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has garnered significant interest as a novel antiarrhythmic agent. Its primary mechanism of action is the selective inhibition of the late sodium current (INa,L), a crucial contributor to cardiac action potential duration and intracellular sodium homeostasis. Understanding the cross-reactivity of GFA with other receptors is paramount for a comprehensive assessment of its therapeutic potential and safety profile. This guide provides an objective comparison of GFA's receptor interaction profile with alternative antiarrhythmic agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Inhibition
To contextualize the selectivity of this compound, its inhibitory profile is compared with two other antiarrhythmic drugs: Ranolazine, a known selective inhibitor of the late sodium current, and Propafenone, a broader-spectrum Class Ic antiarrhythmic agent.
Table 1: Comparative Inhibitory Activity (IC50/Ki in µM)
| Target | This compound (GFA) | Ranolazine | Propafenone |
| Primary Target | |||
| Late Sodium Current (INa,L) | 1.57 [1] | 5 - 20 | >100 |
| Off-Target Ion Channels | |||
| Peak Sodium Current (INa,T) | 21.17[1] | >100 | 0.05 - 0.2 |
| hERG (IKr) | 273[1] | 12 - 97 | 0.1 - 1.0 |
| Kv1.5 (IKur) | >200 (20.6% inhibition at 200µM)[1] | >100 | ~1.0 |
| L-type Ca2+ Channel (ICa,L) | Not Reported | >100 | 1 - 10 |
| Off-Target Enzymes | |||
| CYP2D6 | 0.37 (Ki) | 2 - 50 | 0.02 - 0.1 |
| Other Receptors (Hypothetical Screening Panel) | |||
| α1-adrenergic | >10 | >10 | 0.1 - 1.0 |
| β1-adrenergic | >10 | >10 | 0.01 - 0.1 |
| M2 Muscarinic | >10 | >10 | >10 |
Data for Ranolazine and Propafenone are compiled from various publicly available pharmacological databases and literature. A comprehensive, standardized receptor panel screening for this compound has not been publicly released; the "Other Receptors" data is a hypothetical representation based on its known selectivity profile for illustrative purposes.
The data clearly indicates that this compound exhibits significant selectivity for the late sodium current over the peak sodium current. While it shows some interaction with the hERG channel, the concentration required for inhibition is substantially higher than that for its primary target. A notable off-target interaction is its potent inhibition of the metabolic enzyme CYP2D6.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to determine cross-reactivity, the following diagrams are provided.
Figure 1: Simplified signaling pathway of this compound's primary action and a key off-target interaction.
Figure 2: General experimental workflow for assessing compound cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch Clamp Assay for Ion Channel Cross-Reactivity
Objective: To determine the inhibitory concentration (IC50) of this compound on various voltage-gated ion channels (e.g., INa,L, INa,T, hERG).
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells)
-
External and internal recording solutions
-
Patch clamp rig with amplifier and data acquisition system
-
This compound stock solution
-
Positive control inhibitors for each channel
Procedure:
-
Cell Preparation: Culture cells expressing the target ion channel to 60-80% confluency. Dissociate cells into a single-cell suspension.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Record baseline currents.
-
-
Compound Application: Perfuse the cell with increasing concentrations of this compound.
-
Data Acquisition: Record the current inhibition at each concentration until a steady-state effect is observed.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
CYP2D6 Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound on the activity of the CYP2D6 enzyme.
Materials:
-
Human liver microsomes (HLMs)
-
CYP2D6-specific substrate (e.g., dextromethorphan)
-
NADPH regenerating system
-
This compound stock solution
-
Positive control inhibitor (e.g., quinidine)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs, phosphate (B84403) buffer, and the CYP2D6 substrate in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound or the positive control to the wells.
-
Reaction Initiation: Pre-incubate the plate at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specified incubation time, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound demonstrates a promising selectivity profile, with a clear preference for the late sodium current over other cardiac ion channels. Its primary off-target liability appears to be the potent inhibition of CYP2D6, which warrants careful consideration in any potential clinical application due to the risk of drug-drug interactions. Further comprehensive screening against a broad panel of receptors would provide a more complete picture of its safety profile. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel therapeutic compounds.
References
Validating Anti-inflammatory Effects of Novel Compounds In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's anti-inflammatory properties is a critical step in the drug development pipeline. This guide provides a comparative framework for assessing the in vivo anti-inflammatory effects of novel therapeutic candidates, such as the alkaloid Guanfu base A, by benchmarking against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections detail the experimental protocols for common in vivo inflammation models and present comparative data to aid in the evaluation of potential anti-inflammatory agents.
Comparison of Anti-inflammatory Activity: this compound vs. Indomethacin
While specific in vivo anti-inflammatory data for this compound is not extensively available in publicly accessible literature, this section provides a template for comparison. Data for Indomethacin, a potent NSAID, is presented here as a benchmark. Researchers evaluating this compound would aim to generate analogous data.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) at 3 hours | Paw Volume Inhibition (%) at 5 hours |
| Vehicle Control | - | 0 | 0 |
| Indomethacin | 5 | Significant inhibition | Significant inhibition |
| 10 | 54[1] | 33[1] | |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, triggering the release of pro-inflammatory cytokines. This model is used to evaluate a compound's ability to modulate the immune response.
Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| Indomethacin | 5 | No significant effect on LPS-induced increase[2] | [Data varies by study] | No significant effect on LPS-induced increase[2] |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Administration: Test compounds (e.g., this compound), positive control (e.g., Indomethacin), or vehicle are administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide-Induced Systemic Inflammation in Mice
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Administration: The test compound, positive control, or vehicle is administered, typically 1 hour before LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 2.5 mg/kg).[3]
-
Sample Collection: Blood samples are collected at various time points (e.g., 1.5, 3, 6, and 24 hours) after LPS injection to measure serum cytokine levels.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in the immune and inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates cellular processes, including inflammation. It consists of several kinases, including p38, JNK, and ERK, which, upon activation, can lead to the expression of inflammatory mediators.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in understanding and planning the research.
Carrageenan-Induced Paw Edema Workflow
LPS-Induced Inflammation Workflow
References
Guanfu Base A: A Performance Benchmark Analysis Against Standard Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of Guanfu base A (GFA) against established standards in the field of antiarrhythmic drugs, namely flecainide (B1672765) and mexiletine (B70256). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum that has demonstrated significant antiarrhythmic properties.[1] Its primary mechanism of action involves the selective inhibition of the late sodium current (INa,L), a critical component in cardiac action potential repolarization.[1] This guide benchmarks GFA's performance against flecainide, a Class Ic antiarrhythmic, and mexiletine, a Class Ib antiarrhythmic, both of which are established sodium channel blockers.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the quantitative data on the inhibitory activities of this compound, flecainide, and mexiletine on key cardiac ion channels and a major drug-metabolizing enzyme.
Table 1: Inhibitory Activity on Cardiac Ion Channels
| Compound | Target Ion Channel | IC50 (µM) | Cell Type | Reference |
| This compound | Late Sodium Current (INa,L) | 1.57 | Guinea pig ventricular myocytes | [1] |
| Transient Sodium Current (INa,T) | 21.17 | Guinea pig ventricular myocytes | [1] | |
| hERG Potassium Current | 273 | HEK293 cells | [1] | |
| Flecainide | Late Sodium Current (INa,L) | 44 | Wild-type sodium channels in HEK293 cells | [2] |
| Peak Sodium Current (INa,P) | 127 | Wild-type sodium channels in HEK293 cells | [2] | |
| hERG Potassium Current | 1.49 | HEK293 cells | [3][4] | |
| Mexiletine | Late Sodium Current (INa,L) | 17.6 | Rabbit ventricular myocytes | [5][6][7] |
| Fast Sodium Current (INa,F) | 34.6 | Rabbit ventricular myocytes | [5] | |
| hERG Potassium Current | 3.7 | HEK293 cells | [1][8][9] |
Table 2: Inhibition of Cytochrome P450 2D6 (CYP2D6)
| Compound | Inhibition Type | Ki (µM) | System | Reference |
| This compound | Noncompetitive | 1.20 | Human Liver Microsomes | [10] |
| Noncompetitive | 0.37 | Recombinant Human CYP2D6 | [10] | |
| Flecainide | Competitive | 0.954 | Human Liver Microsomes | [11] |
| Mexiletine | Not a potent inhibitor | N/A | Mexiletine is a substrate of CYP2D6, but not typically characterized as a potent inhibitor. | [12][13] |
Signaling Pathways
This compound has also been reported to possess anti-inflammatory and analgesic properties, which are attributed to its modulation of the NF-κB and MAPK signaling pathways.
Figure 1. Simplified diagram of this compound's inhibitory action on the NF-κB signaling pathway.
Figure 2. Simplified diagram illustrating this compound's modulation of the MAPK signaling cascade.
Experimental Protocols
Whole-Cell Patch Clamp for Cardiac Ion Channel Analysis
This protocol is a generalized method for measuring the inhibitory effect of a compound on cardiac ion channels, such as the late sodium current (INa,L) and hERG potassium current, using the whole-cell patch clamp technique.
1. Cell Preparation:
-
Utilize a cell line stably expressing the target ion channel (e.g., HEK293 cells expressing human Nav1.5 for INa,L or hERG channels).
-
Culture cells to 70-80% confluency in appropriate media.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend in the external recording solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Specific compositions may vary depending on the target channel.
3. Electrophysiological Recording:
-
Transfer the cell suspension to a recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit and isolate the ionic current of interest. For example, to record INa,L, a long depolarizing pulse (e.g., to -20 mV for 500 ms) from a holding potential of -120 mV can be used.
-
After establishing a stable baseline recording, perfuse the test compound (e.g., this compound) at various concentrations and record the resulting current inhibition.
4. Data Analysis:
-
Measure the peak and late components of the current before and after drug application.
-
Construct concentration-response curves and calculate the IC50 value using a Hill equation fit.
Figure 3. Experimental workflow for whole-cell patch clamp analysis.
CYP2D6 Inhibition Assay Using Recombinant Enzymes
This protocol outlines a general procedure for determining the inhibitory potential of a compound on CYP2D6 activity using a fluorometric assay with recombinant human CYP2D6.
1. Reagents and Materials:
-
Recombinant human CYP2D6 enzyme preparation.
-
A fluorogenic substrate for CYP2D6 (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC).
-
NADPH regenerating system.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Black 96-well microplates.
-
Plate reader capable of fluorescence measurement.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In the microplate wells, add the reaction buffer, the NADPH regenerating system, and the test compound dilutions.
-
Initiate the reaction by adding the recombinant CYP2D6 enzyme and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolized product at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
References
- 1. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential block of late sodium current in the LQT3 DeltaKPQ mutant by the class I(C) antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ovid.com [ovid.com]
- 7. Inhibition of late sodium current by mexiletine: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of the CYP2D6*10 allele on the metabolism of mexiletine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibition of cytochrome P450IID6 (debrisoquin 4-hydroxylase) by flecainide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of psychotropic drugs on mexiletine metabolism in human liver microsomes: prediction of in vivo drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of CYP1A2 in mexiletine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
